molecular formula C24H27F2N5 B4455306 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane

9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B4455306
M. Wt: 423.5 g/mol
InChI Key: QFJPLCSOBVFTHL-UHFFFAOYSA-N
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Description

9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound features a combination of fluorinated aromatic rings and nitrogen-containing heterocycles, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorinated aromatic and pyrimidinylpyrrol substituents. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorinated aromatic and pyrimidinylpyrrol groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen-containing heterocycles.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s fluorinated aromatic rings and nitrogen-containing heterocycles may interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications could include acting as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with unique properties or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and nitrogen-containing heterocycles can form strong interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: A well-known antipsychotic with a similar spirocyclic structure.

    Indole Derivatives: Compounds containing indole rings, which share some structural similarities with the pyrimidinylpyrrol group.

Uniqueness

What sets 9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane apart is its combination of fluorinated aromatic rings and nitrogen-containing heterocycles, which can lead to unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

9-[(2,3-difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2N5/c25-21-7-1-5-19(22(21)26)15-29-12-3-8-24(17-29)9-14-30(18-24)16-20-6-2-13-31(20)23-27-10-4-11-28-23/h1-2,4-7,10-11,13H,3,8-9,12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJPLCSOBVFTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CN3C4=NC=CC=N4)CN(C1)CC5=C(C(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 2
9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
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9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 4
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9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 6
9-[(2,3-Difluorophenyl)methyl]-2-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-2,9-diazaspiro[4.5]decane

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